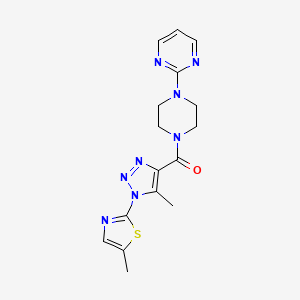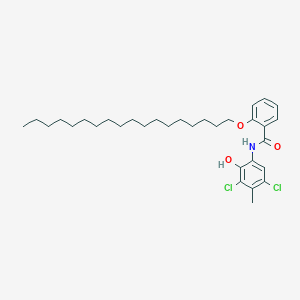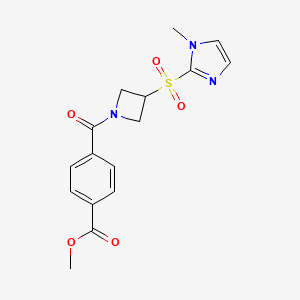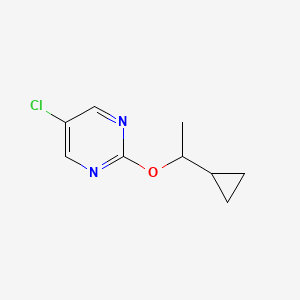
4-(4-methoxyphenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One notable approach is the catalytic protodeboronation of pinacol boronic esters . In this method, alkyl boronic esters (1°, 2°, and 3°) are subjected to a radical-based protodeboronation process. This innovative approach allows for the functionalization of boronic esters, leading to the formation of our target compound .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it can participate in various transformations. For instance, it may undergo hydromethylation due to the presence of the oxo group. The resulting product could have valuable applications . Additionally, it can be involved in Suzuki cross-couplings and other synthetic pathways .
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
4-Methoxyphenylbutyric acid, a related compound, has been studied for its smooth demethylation to produce 4-hydroxyphenylbutyric acid using molten pyridinium hydrochloride. This reaction has been scaled up to pilot-plant levels, showcasing the compound's potential in large-scale synthetic applications and its role in generating key materials for preclinical candidates such as LY518674 (Schmid et al., 2004).
Photolabile Protecting Groups in Nanofluidic Devices
4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid has been utilized as a photolabile protecting group for the optical gating of nanofluidic devices. This innovative application involves modifying the inner surface of channels with photolabile hydrophobic molecules that become hydrophilic upon irradiation, demonstrating the potential of similar compounds in controlled release, sensing, and information processing (Ali et al., 2012).
Advanced Material Applications
Unsymmetrical organic sensitizers incorporating similar structural motifs have been engineered for dye-sensitized solar cell applications. These compounds, by anchoring onto TiO2, have shown promising results in converting solar energy, highlighting the potential of 4-(4-methoxyphenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid derivatives in renewable energy technologies (Hagberg et al., 2008).
Supramolecular Chemistry
The detailed study of 4-oxo-4-(pyridin-3-ylamino)butanoic acid's molecular and crystal structure provides insight into its potential for forming strong O-H…N hydrogen bonded chains. These interactions facilitate the formation of two-dimensional sheets and three-dimensional supramolecular structures, underscoring the compound's utility in designing novel material structures with specific physical properties (Naveen et al., 2016).
Mécanisme D'action
Target of Action
It is known that this compound is used for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.
Biochemical Pathways
Given its use in proteomics research , it can be inferred that it may influence protein-related pathways.
Result of Action
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-23-14-6-4-13(5-7-14)16(20)9-15(17(21)22)19-11-12-3-2-8-18-10-12/h2-8,10,15,19H,9,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISOGTUUGFWMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2921585.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2921589.png)
![2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B2921591.png)


![3-(2,6-dichlorophenyl)-5-[(E)-2-(2-phenylanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2921596.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2921597.png)
![N-[[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2921599.png)
![4-(4-chlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2921600.png)



